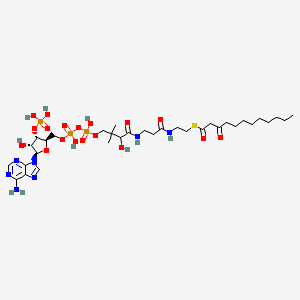![molecular formula C28H44N4O2 B14453314 N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea] CAS No. 75396-16-6](/img/structure/B14453314.png)
N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea]: is an organic compound characterized by the presence of a naphthalene core substituted with urea groups
Preparation Methods
The synthesis of N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] typically involves the reaction of naphthalene-1,5-diamine with 2-ethylhexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of naphthalene-1,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The urea groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted urea derivatives.
Scientific Research Applications
N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. Additionally, it can bind to receptors, triggering cellular responses that result in its observed biological effects .
Comparison with Similar Compounds
N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] can be compared with other similar compounds, such as:
N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)oxy]urea: This compound has similar structural features but differs in the substituent groups attached to the urea moieties.
N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)dimethylurea]: This compound has dimethyl groups attached to the urea moieties, leading to different chemical properties and reactivity.
Properties
CAS No. |
75396-16-6 |
|---|---|
Molecular Formula |
C28H44N4O2 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
1-(2-ethylhexyl)-3-[5-(2-ethylhexylcarbamoylamino)naphthalen-1-yl]urea |
InChI |
InChI=1S/C28H44N4O2/c1-5-9-13-21(7-3)19-29-27(33)31-25-17-11-16-24-23(25)15-12-18-26(24)32-28(34)30-20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3,(H2,29,31,33)(H2,30,32,34) |
InChI Key |
ARSYYPYQCQETPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)NCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


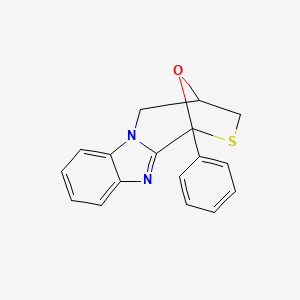
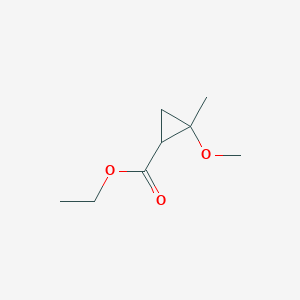
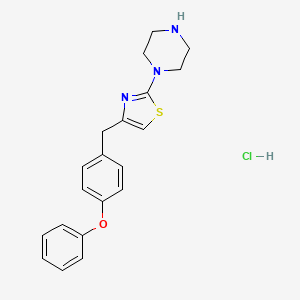
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
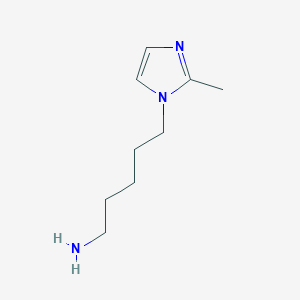
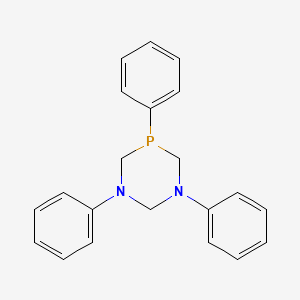
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
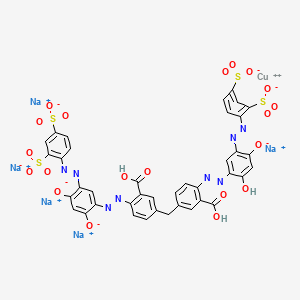
![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)
